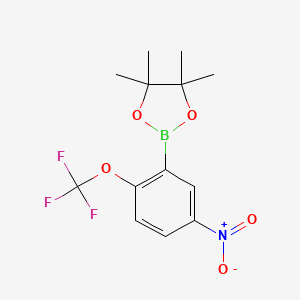4,4,5,5-Tetramethyl-2-(5-nitro-2-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane
CAS No.:
Cat. No.: VC13805322
Molecular Formula: C13H15BF3NO5
Molecular Weight: 333.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H15BF3NO5 |
|---|---|
| Molecular Weight | 333.07 g/mol |
| IUPAC Name | 4,4,5,5-tetramethyl-2-[5-nitro-2-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C13H15BF3NO5/c1-11(2)12(3,4)23-14(22-11)9-7-8(18(19)20)5-6-10(9)21-13(15,16)17/h5-7H,1-4H3 |
| Standard InChI Key | AHVZFHUMSLMKBP-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])OC(F)(F)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])OC(F)(F)F |
Introduction
Structural and Molecular Characteristics
The compound’s molecular formula is , with a molecular weight of 355.19 g/mol . Its structure consists of a 1,3,2-dioxaborolane ring (a five-membered boron-oxygen heterocycle) substituted with four methyl groups at the 4,4,5,5-positions, providing steric protection to the boron center. The aromatic phenyl ring at the 2-position bears a nitro group (-NO) at the 5-position and a trifluoromethoxy group (-OCF) at the 2-position (Figure 1).
The nitro and trifluoromethoxy groups are strong electron-withdrawing substituents, polarizing the aromatic ring and enhancing the electrophilicity of the boron atom. This electronic configuration facilitates its role in cross-coupling reactions, such as Suzuki-Miyaura couplings, where boronic esters act as nucleophilic partners .
Synthesis and Manufacturing
General Synthetic Strategies
The synthesis of 1,3,2-dioxaborolane derivatives typically involves the reaction of boronic acids with diols, such as pinacol, under dehydrating conditions . For this compound, the key intermediate is a boronic acid bearing the 5-nitro-2-(trifluoromethoxy)phenyl group.
A representative protocol, adapted from methods for analogous dioxaborolanes , involves:
-
Lithiation-Halogen Exchange: Reaction of dichloromethane with n-butyllithium at low temperatures (-100°C) to generate a dichloromethyllithium intermediate.
-
Boronation: Quenching with trimethyl borate to form a boronic acid derivative.
-
Cyclocondensation: Treatment with pinacol (2,3-dimethyl-2,3-butanediol) in the presence of a dehydrating agent (e.g., MgSO) to form the dioxaborolane ring .
Optimized Procedure
In a flame-dried reactor under argon, dichloromethane (10.0 mL, 156 mmol) is cooled to -100°C in tetrahydrofuran (200 mL). n-Butyllithium (2.5 M in hexanes, 50.7 mL) is added dropwise, followed by trimethyl borate (15.0 mL, 133 mmol). After quenching with HCl, the crude boronic acid is isolated and reacted with pinacol (15.73 g, 133 mmol) in dichloromethane to yield the target compound .
Physicochemical Properties
Spectral Data
-
: Expected resonance near 30–35 ppm, characteristic of trigonal-planar boron in dioxaborolanes.
-
IR: Strong absorptions at 1350–1500 cm (NO symmetric/asymmetric stretching) and 1100–1200 cm (B-O and C-F vibrations).
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
As a boronic ester, this compound participates in palladium-catalyzed cross-couplings with aryl halides to form biaryl structures. The electron-withdrawing substituents activate the boron center toward transmetallation, enabling efficient coupling under mild conditions .
Pharmaceutical Intermediates
The nitro group serves as a versatile handle for further functionalization (e.g., reduction to amines), making this compound a potential intermediate in antiviral or antibiotic drug candidates . Its trifluoromethoxy group may enhance metabolic stability and bioavailability in medicinal chemistry applications.
Future Directions
Research opportunities include:
-
Catalytic Applications: Exploiting the boron center’s Lewis acidity in asymmetric catalysis.
-
Polymer Chemistry: Incorporating the dioxaborolane moiety into stimuli-responsive materials.
-
Bioconjugation: Developing boron-based probes for bioimaging or targeted drug delivery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume